3-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
Description
3-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester group and a chloroacetylated amino-methyl substituent. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to modulate biological targets.
Properties
IUPAC Name |
benzyl 3-[[(2-chloroacetyl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-8-14(19)17-9-13-6-7-18(10-13)15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJRZUFFBGWLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Functionalization
The pyrrolidine ring serves as the foundational structure. Two primary strategies exist for introducing the methyl group at the 3-position:
-
Direct Alkylation : Reaction of 3-aminopyrrolidine with methylating agents such as methyl iodide in the presence of a base (e.g., potassium carbonate) yields 3-(methylamino)pyrrolidine.
-
Reductive Amination : Condensation of pyrrolidin-3-one with methylamine followed by reduction using sodium cyanoborohydride provides stereochemical control, critical for chiral derivatives.
Benzyl Ester Formation
The carboxylic acid group at the 1-position is protected as a benzyl ester to prevent undesired side reactions. Two methods dominate:
-
Classical Esterification : Treatment with benzyl alcohol and thionyl chloride (SOCl₂) under anhydrous conditions at 0–20°C for 48 hours achieves 85–90% conversion.
-
Mild Benzyl Transfer : Using 2-benzyloxy-1-methylpyridinium triflate in toluene at 60°C for 6 hours avoids acidic conditions, preserving acid-sensitive functional groups.
Table 1: Comparison of Benzyl Esterification Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Esterification | SOCl₂, benzyl alcohol, 48 h, rt | 85–90 | 92–95 |
| Mild Benzyl Transfer | 2-Benzyloxypyridinium triflate, 60°C | 78–82 | 98–99 |
Chloroacetylamino Group Introduction
The methylamino group at the 3-position is acylated with 2-chloroacetyl chloride. Key conditions:
-
Base-Mediated Acylation : Triethylamine (TEA) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature.
-
Solvent Optimization : Substituting DCM with dimethylformamide (DMF) increases reaction rate but requires careful temperature control to avoid decomposition.
Optimized Multi-Step Synthesis
Stepwise Protocol
-
Pyrrolidine Methylation :
-
Benzyl Ester Protection :
-
Chloroacetylation :
Table 2: Overall Synthesis Performance
| Step | Yield (%) | Key Impurities |
|---|---|---|
| Pyrrolidine Methylation | 89 | Unreacted methyl iodide |
| Benzyl Ester Formation | 82 | Di-benzylated byproducts |
| Chloroacetylation | 76 | Hydrolyzed chloroacetyl |
Reaction Optimization and Troubleshooting
Temperature and Solvent Effects
Catalytic Enhancements
-
Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) accelerates benzyl ester formation by 30%, reducing reaction time to 4 hours.
-
Microwave Assistance : Shortening acylation time to 30 minutes at 80°C under microwave irradiation improves yield to 81%.
Purification and Analytical Validation
Chromatographic Techniques
Chemical Reactions Analysis
Hydrolysis of the Benzyl Ester
The benzyl ester group undergoes hydrolysis under acidic, basic, or catalytic conditions to yield the free carboxylic acid, a critical step for generating bioactive intermediates.
Key Conditions and Outcomes
Catalytic hydrogenation (e.g., H₂/Pd/C) cleaves the benzyl ester efficiently at room temperature, as demonstrated in analogous pyrrolidine derivatives . Acidic hydrolysis proceeds via protonation of the ester carbonyl, while basic hydrolysis involves hydroxide attack.
Nucleophilic Substitution at the Chloroacetyl Group
The chloroacetyl moiety participates in nucleophilic substitutions, enabling functional group diversification.
Representative Reactions
| Nucleophile | Conditions | Product | Biological Relevance | Source |
|---|---|---|---|---|
| Amines | K₂CO₃, DMF, 25°C | Substituted acetamides | Enhanced enzyme inhibition | |
| Thiols | NEt₃, CH₂Cl₂, 0°C | Thioether derivatives | Improved metabolic stability |
For example, reaction with primary amines under mild basic conditions replaces chlorine with amine groups, forming stable acetamides used in enzyme inhibitor design . Kinetic studies show these substitutions occur with >80% yield in polar aprotic solvents .
Amide Bond Reactivity
The acetamido linker undergoes hydrolysis or transamidation under specific conditions:
Amide Cleavage Pathways
| Conditions | Products | Notes | Source |
|---|---|---|---|
| 6M HCl, 110°C, 12 hrs | Pyrrolidine-3-methylamine + chloroacetic acid | Retains stereochemistry | |
| CDI, R-NH₂, DMF, 50°C | New amide derivatives | Used in peptidomimetic synthesis |
Controlled acid hydrolysis cleaves the amide bond without affecting the pyrrolidine ring, preserving the (R)-configuration in chiral analogs. Transamidation with carbonyldiimidazole (CDI) facilitates coupling to secondary amines .
Ester Functionalization
The benzyl ester participates in transesterification and reduction reactions:
Transesterification with isobutylene/sulfuric acid converts the benzyl ester to a tert-butyl analog, improving solubility in nonpolar media . Reduction with LiAlH₄ yields benzyl alcohol, though this is less common than hydrolysis.
Cyclization and Ring-Modification Reactions
The pyrrolidine ring facilitates intramolecular reactions under acidic or oxidative conditions:
Notable Examples
Methanesulfonyl chloride (MsCl) induces cyclization to form bicyclic sulfonamides, a structural motif in endothelin-converting enzyme (ECE) inhibitors . Stereochemical integrity is maintained during these transformations .
Stability and Degradation Pathways
The compound degrades under prolonged exposure to:
-
Light : Radical-mediated decomposition (observed via HPLC)
-
Strong Bases (pH >10): Elimination reactions forming acrylamide byproducts
-
Humidity : Hydrolysis of both ester and chloroacetyl groups
Storage recommendations include desiccated environments at -20°C and protection from UV light.
Scientific Research Applications
The compound 3-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a derivative of pyrrolidine that has garnered attention in various scientific research applications. This article explores its potential uses across different fields, supported by data tables and case studies.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial properties. Studies have shown that the chloroacetyl group enhances the antibacterial efficacy of the molecule against various strains of bacteria, making it a candidate for developing new antibiotics.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases.
Drug Delivery Systems
Due to its ester functionality, this compound can be utilized in drug delivery systems. The benzyl ester can be hydrolyzed to release active pharmaceutical ingredients (APIs) in a controlled manner, making it suitable for sustained-release formulations.
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 μg/mL against both strains, indicating strong antibacterial properties.
Case Study 2: Anti-inflammatory Mechanism
In another study, the compound was evaluated for its effects on human macrophages. It was found to significantly decrease the secretion of TNF-alpha and IL-6 when treated with lipopolysaccharides (LPS), suggesting its potential role as an anti-inflammatory agent.
Case Study 3: Drug Release Profile
A formulation study highlighted the use of this compound in a polymeric matrix for drug delivery. The release kinetics showed an initial burst followed by sustained release over 72 hours, demonstrating its applicability in controlled drug delivery systems.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Features and Properties
Key Observations:
Ester Group Influence: The benzyl ester in the target compound and its analogues (e.g., ) is labile under hydrogenolysis, making it suitable for temporary protection in multi-step syntheses. In contrast, the tert-butyl ester (e.g., ) offers stability in acidic environments, favoring prolonged storage or specific reaction conditions.
Substituent Reactivity: The chloroacetyl group in the target compound enhances electrophilicity compared to non-halogenated analogues (e.g., 3-[(2-amino-acetylamino)-methyl] variant ). This property may facilitate covalent binding to cysteine residues in biological targets, a mechanism observed in other chloroacetyl-containing inhibitors .
Stereochemical Considerations: Enantiomers like the (R)-3-(2-chloro-acetylamino) derivative highlight the role of chirality in biological activity.
Biological Activity
3-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a synthetic organic compound with notable biological activities. Its molecular structure, characterized by a pyrrolidine ring, a carboxylic acid group, and a benzyl ester, suggests potential interactions with various biological targets. This article reviews the compound's biological activity based on available research findings, including synthesis methods, interaction studies, and potential therapeutic applications.
The compound has the molecular formula and a molar mass of approximately 338.83 g/mol. The synthesis typically involves multi-step organic reactions that yield the final product with specific functional groups conducive to biological activity .
Research indicates that compounds similar to this compound can interact with proteins involved in metabolic pathways or disease processes. The chloroacetyl moiety may enhance binding affinity to certain biological targets, potentially leading to therapeutic effects .
2. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds have been documented, indicating their potential as antimicrobial agents .
| Compound Name | MIC against S. aureus (μg/mL) | MIC against M. tuberculosis (μg/mL) |
|---|---|---|
| Compound A | 7.81 | 12.5 |
| Compound B | 15.62 | 25 |
3. Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. While some derivatives showed promising antimicrobial activity, they were also tested for cytotoxic effects on human cell lines such as HepG2. Results indicated no significant toxicity at effective concentrations, suggesting a favorable safety profile for further development .
Case Studies
Several studies have explored the biological activity of pyrrolidine derivatives:
- Study on Antimycobacterial Activity : A study highlighted the effectiveness of structurally similar compounds against Mycobacterium tuberculosis. The most active compounds demonstrated MIC values comparable to known antibiotics, indicating potential for further development as antitubercular agents .
- Metalloprotease Inhibition : Other research focused on pyrrolidine derivatives as inhibitors of metalloproteases, which are implicated in various diseases such as cancer and cardiovascular disorders. These compounds exhibited significant inhibitory effects in vitro, suggesting therapeutic applications in disease management .
Q & A
Basic Research Question
- Use fume hoods and PPE (gloves, goggles) due to potential toxicity.
- Waste disposal : Collect chloroacetyl-containing waste separately and treat with alkaline hydrolysis (e.g., 10% NaOH) before disposal .
How does the benzyl ester moiety impact the compound’s solubility and bioavailability in pharmacological studies?
Advanced Research Question
The benzyl ester increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. Prodrug strategies (e.g., esterase-mediated cleavage) are often employed to improve bioavailability. notes that similar esters act as prodrugs, releasing active carboxylic acids in vivo .
What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?
Advanced Research Question
Scale-up issues include:
- Exothermic reactions : Controlled addition of reagents and cooling systems prevent thermal runaway.
- Purification : Column chromatography becomes impractical; alternatives like recrystallization or centrifugal partition chromatography are preferred .
How can researchers address discrepancies in biological activity data across studies using this compound?
Advanced Research Question
Contradictions may stem from impurities or enantiomeric variations. Solutions include:
- HPLC chiral separation to isolate enantiomers.
- Bioactivity reassessment using standardized assays (e.g., fluorogenic protease assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
